Benzoic acid, 2-hydroxy-5-(octyloxy)-
Beschreibung
Benzoic acid, 2-hydroxy-5-(octyloxy)-, is a substituted benzoic acid derivative featuring a hydroxyl group at the ortho position (C2) and an octyloxy (C₈H₁₇O-) group at the para position (C5) on the aromatic ring. Its molecular formula is C₁₅H₂₂O₄, with a molecular weight of 278.33 g/mol. Structurally, the octyloxy chain introduces significant lipophilicity, while the hydroxyl and carboxylic acid groups contribute to hydrogen bonding and acidity.
Eigenschaften
CAS-Nummer |
79427-90-0 |
|---|---|
Molekularformel |
C15H22O4 |
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
2-hydroxy-5-octoxybenzoic acid |
InChI |
InChI=1S/C15H22O4/c1-2-3-4-5-6-7-10-19-12-8-9-14(16)13(11-12)15(17)18/h8-9,11,16H,2-7,10H2,1H3,(H,17,18) |
InChI-Schlüssel |
XIIKROUWHAKQKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC(=C(C=C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydroxybenzoic Acid Derivative Synthesis: The synthesis of benzoic acid, 2-hydroxy-5-(octyloxy)- can be achieved through the esterification of 2-hydroxybenzoic acid with octanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrially, this compound can be synthesized by the catalytic oxidation of toluene derivatives followed by esterification with octanol.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a nickel (Ni) catalyst.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Medicine:
Industry:
Wirkmechanismus
- The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways .
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
5-Amino-2-(nonyloxy)benzoic Acid (C16H25NO3)
This compound replaces the hydroxyl group at C5 with an amino (-NH₂) group and substitutes octyloxy with a longer nonyloxy (C9) chain. Applications include drug intermediates requiring controlled release .
2-Ethoxybenzoic Acid (C9H10O3)
With a shorter ethoxy (C2) chain, this derivative exhibits lower molecular weight (166.18 g/mol ) and higher aqueous solubility. The reduced lipophilicity makes it suitable for formulations requiring rapid dissolution, such as immediate-release pharmaceuticals .
Table 1. Alkyloxy Chain Length Comparisons
| Compound | Substituents | Molecular Weight | logP* | Solubility (Water) | Application |
|---|---|---|---|---|---|
| 2-Hydroxy-5-(octyloxy)-BA | 2-OH, 5-O-C8 | 278.33 | ~4.2 | Low | Drug intermediates |
| 5-Amino-2-(nonyloxy)-BA | 5-NH2, 2-O-C9 | 287.37 | ~5.1 | Very Low | Controlled release |
| 2-Ethoxybenzoic Acid | 2-O-C2 | 166.18 | ~1.8 | Moderate | Immediate release |
*Estimated based on alkyl chain contributions.
Functional Group Modifications
Sulfasalazine (C18H14N4O5S)
A complex derivative with azo (-N=N-) and sulfonamide (-SO2NH-) groups at C4. These electron-withdrawing groups increase acidity (pKa ~3.1) compared to the target compound, enabling pH-dependent solubility. Sulfasalazine acts as a prodrug, cleaving in the colon to release 5-aminosalicylic acid, and is used to treat inflammatory bowel disease .
4-(Benzyloxy)-2-hydroxy-5-(sulfooxy)benzoic Acid (C14H12O8S)
The benzyloxy (aromatic ether) and sulfooxy (-OSO3H) groups enhance polarity and solubility. The sulfooxy group introduces strong acidity, making this compound suitable for ionic interactions in drug formulations or as a sulfonation intermediate .
Table 2. Functional Group Impact
| Compound | Key Functional Groups | Acidity (pKa) | Solubility Profile | Application |
|---|---|---|---|---|
| 2-Hydroxy-5-(octyloxy)-BA | -OH, -COOH | ~2.9–4.2 | Low in water, high in lipids | Lipophilic prodrugs |
| Sulfasalazine | -N=N-, -SO2NH- | ~3.1 | pH-dependent | Anti-inflammatory |
| 4-(Benzyloxy)-5-sulfooxy-BA | -OSO3H, -O-Benzyl | <2.0 | High in polar solvents | Ionic drug forms |
Aromatic vs. Aliphatic Ether Substituents
5-(Benzyloxy)-2-methylbenzoic Acid (C15H14O3)
This increases melting point (~150–160°C) and crystallinity, favoring solid dosage forms. The methyl group at C2 reduces acidity compared to hydroxyl, altering reactivity .
2-Methoxy-5-(2-thiazolyl)benzoic Acid (C11H9NO3S)
A thiazole ring at C5 adds heterocyclic polarity, enhancing interactions with biological targets. The methoxy group (electron-donating) slightly decreases acidity (pKa ~4.5) compared to hydroxyl, influencing binding affinity in antimicrobial agents .
Table 3. Ether Substituent Comparisons
| Compound | Ether Type | Key Features | Application |
|---|---|---|---|
| 2-Hydroxy-5-(octyloxy)-BA | Aliphatic (C8) | High lipophilicity | Lipid-based delivery |
| 5-(Benzyloxy)-2-methyl-BA | Aromatic | High crystallinity | Solid formulations |
| 2-Methoxy-5-thiazolyl-BA | Heterocyclic | Target-specific binding | Antimicrobials |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
